MG-277

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

InChI |

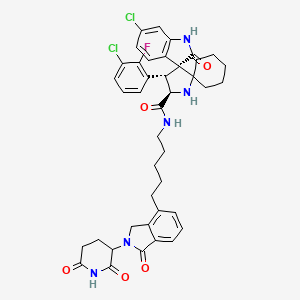

InChI=1S/C41H42Cl2FN5O5/c42-24-14-15-28-30(21-24)46-39(54)41(28)33(26-12-8-13-29(43)34(26)44)35(48-40(41)18-4-2-5-19-40)37(52)45-20-6-1-3-9-23-10-7-11-25-27(23)22-49(38(25)53)31-16-17-32(50)47-36(31)51/h7-8,10-15,21,31,33,35,48H,1-6,9,16-20,22H2,(H,45,52)(H,46,54)(H,47,50,51)/t31?,33-,35+,41+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANRYGZZIMCKNA-OYGJEQPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42Cl2FN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MG-277 mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of MG-277 in Cancer Cells

Introduction

This compound is a novel anti-cancer agent that has emerged from the chemical modification of a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Mouse double minute 2 homolog (MDM2). Originally derived from the MDM2 degrader MD-222, this compound was discovered to possess a distinct and potent mechanism of action, functioning not as a PROTAC, but as a "molecular glue" degrader.[1][2] This guide provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Unlike its parent compound, which targets MDM2 for degradation to activate the p53 tumor suppressor pathway, this compound exerts its potent anti-proliferative effects through a p53-independent mechanism.[2][3] It achieves this by inducing the targeted degradation of a different protein, the translation termination factor GSPT1 (G1 to S phase transition 1 protein).[4][5] This activity is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex, making this compound a compelling candidate for treating cancers regardless of their p53 mutational status.[2][3][4]

Quantitative Biological Activity

The efficacy of this compound has been quantified through cell growth inhibition assays (IC₅₀) and protein degradation assays (DC₅₀). The data demonstrates potent activity at low nanomolar concentrations across various cancer cell lines, including those with mutated or deleted p53.

Table 1: In Vitro Cell Growth Inhibition (IC₅₀) of this compound

| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) | Reference(s) |

| RS4;11 | Acute Leukemia | Wild-Type | 1.3 - 3.5 | [3][4] |

| RS4;11/IRMI-2 | Acute Leukemia | Mutated | 3.4 | [4] |

| MOLM-13 | Acute Leukemia | Wild-Type | 24.6 | [3] |

| MV4;11 | Acute Leukemia | Wild-Type | 7.9 | [3] |

Table 2: GSPT1 Protein Degradation (DC₅₀) of this compound

| Cell Line | Cancer Type | DC₅₀ (nM) | Treatment Time | Reference(s) |

| RS4;11 | Acute Leukemia | 1.3 | 24 hours | [4][5] |

Core Mechanism of Action: GSPT1 Degradation

The primary mechanism of action of this compound is the induction of proximity between GSPT1 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This ternary complex formation leads to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome. This process is independent of MDM2 and p53 activation.[3][5]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., RS4;11, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for a period of 4 days.[3]

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control cells, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Protein Degradation

This method is employed to directly measure the levels of specific proteins (e.g., GSPT1, MDM2, p53) following treatment with this compound.

-

Cell Lysis: Cells are treated with the desired concentration of this compound for a specified time (e.g., 24 hours). After treatment, cells are collected and lysed in ice-cold Cell Lysis Buffer (e.g., Cell Signaling Technology, #9803) supplemented with protease inhibitors.[3]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 25 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene fluoride (PVDF) membrane.[3]

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the target proteins. Examples of antibodies used include: GSPT1, MDM2 (SMP14, sc-965), p53 (DO-1, sc-126), and a loading control like GAPDH.[3]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein band intensity is quantified using software like ImageJ.

Unbiased Proteomic Analysis for Target Identification

This workflow was critical in identifying GSPT1 as the primary target of this compound.

Comparative Mechanism: PROTAC vs. Molecular Glue

It is crucial to differentiate the mechanism of this compound from its parent PROTAC, MD-222. While both utilize the ubiquitin-proteasome system, their mode of target engagement and the resulting downstream signaling are fundamentally different. MD-222 is a bifunctional molecule with distinct warheads for MDM2 and an E3 ligase, leading to p53 activation. This compound, through a subtle structural modification, loses high-affinity binding to MDM2 and gains the ability to induce a novel interaction between CRBN and GSPT1.[2][3]

Conclusion

This compound represents a significant development in the field of targeted protein degradation. Its re-characterization from a presumed MDM2 degrader to a GSPT1-degrading molecular glue highlights the potential for subtle chemical modifications to completely alter a compound's mechanism of action. The key attributes of this compound—its high potency, p53-independent activity, and novel target—make it a valuable tool for cancer research and a promising therapeutic candidate for a wide range of malignancies. The data and protocols presented herein provide a comprehensive foundation for further investigation and development of this unique anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

The Emergence of MG-277: A Technical Guide to a Novel GSPT1-Targeting Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted protein degradation has been significantly advanced by the advent of molecular glue degraders. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This technical guide provides an in-depth exploration of MG-277, a potent and selective molecular glue that orchestrates the degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in protein translation termination. We will delve into the core mechanism of action of this compound, present its preclinical efficacy across various cancer models, detail the experimental protocols for its characterization, and visualize the key cellular pathways it modulates. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating GSPT1 as a therapeutic target and exploring the potential of molecular glue degraders.

Introduction to GSPT1 and the Rationale for its Degradation

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a GTP-binding protein that plays a pivotal role in the termination of protein synthesis. In collaboration with eRF1, GSPT1 ensures the accurate recognition of stop codons and the release of newly synthesized polypeptide chains from the ribosome. Given its fundamental role in this essential cellular process, dysregulation of GSPT1 has been implicated in the pathogenesis of various diseases, particularly cancer. Many cancer cells, especially those driven by oncogenes like MYC, exhibit a heightened dependency on protein synthesis to sustain their rapid proliferation and survival. Targeting GSPT1, therefore, presents a compelling therapeutic strategy to disrupt this dependency and induce cancer cell death.

Molecular glue degraders that target GSPT1, such as this compound, represent a novel therapeutic modality. Unlike traditional inhibitors that block a protein's active site, these degraders physically eliminate the target protein from the cell. This approach can offer a more profound and sustained biological effect and has the potential to address proteins previously considered "undruggable."

This compound: A Molecular Glue Targeting GSPT1

This compound is a small molecule that has been identified as a potent degrader of GSPT1.[1][2] It functions as a molecular glue, inducing a novel protein-protein interaction between GSPT1 and Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.

A noteworthy characteristic of this compound is its p53-independent mechanism of action.[1] This is of significant clinical relevance, as the tumor suppressor p53 is frequently mutated or inactivated in human cancers, often leading to resistance to conventional therapies. The ability of this compound to induce cell death irrespective of p53 status highlights its potential to treat a broad range of malignancies.

Quantitative Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in various cancer cell lines, demonstrating potent GSPT1 degradation and anti-proliferative effects. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | DC₅₀ (nM) for GSPT1 Degradation | IC₅₀ (nM) for Cell Viability | p53 Status | Reference |

| RS4;11 | Acute Leukemia | 1.3 | 3.5 | Wild-type | [1] |

| RS4;11/IRMI-2 | Acute Leukemia | Not Reported | 3.4 | Mutant | [1] |

| HL-60 | Acute Promyelocytic Leukemia | Not Reported | 8.3 | Null | [2] |

| MOLM-13 | Acute Myeloid Leukemia | Not Reported | 24.6 | Wild-type | [3] |

| MV4;11 | Acute Myeloid Leukemia | Not Reported | 7.9 | Wild-type | [3] |

| MDA-MB-231 | Breast Cancer | Not Reported | 39.4 | Mutant | [3] |

| MDA-MB-468 | Breast Cancer | Not Reported | 26.4 | Mutant | [3] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The degradation of GSPT1 by this compound is initiated by the formation of a ternary complex between this compound, GSPT1, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to GSPT1, leading to its subsequent recognition and degradation by the proteasome.

Downstream Cellular Consequences of GSPT1 Degradation

The depletion of GSPT1 has profound effects on cellular homeostasis, primarily through the disruption of protein synthesis. This leads to a cascade of events, including the activation of stress response pathways and ultimately, cell death.

Experimental Workflow for Characterizing this compound

A systematic workflow is essential for the comprehensive evaluation of this compound's activity. This involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.

Experimental Protocols

Cell Viability Assay (IC₅₀ Determination)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.[4][5]

-

Materials:

-

Cancer cell lines (e.g., RS4;11, HL-60)

-

Appropriate cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plates for 72 hours.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC₅₀ value using a non-linear regression analysis.

-

Western Blot for GSPT1 Degradation (DC₅₀ Determination)

This protocol details the procedure for assessing GSPT1 protein levels following treatment with this compound to determine the half-maximal degradation concentration (DC₅₀).[6]

-

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1 (e.g., 1:1000 dilution), anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody (e.g., 1:5000 dilution)

-

ECL substrate

-

-

Procedure:

-

Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.03 nM to 10 nM) for a specified time (e.g., 24 hours).[1]

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate.

-

Re-probe the membrane with a loading control antibody.

-

Quantify the band intensities and normalize GSPT1 levels to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control and determine the DC₅₀.

-

CRBN Dependency Assay (Competition with Lenalidomide)

This assay is designed to confirm that the degradation of GSPT1 by this compound is dependent on its binding to CRBN.[7]

-

Procedure:

-

Treat cells with a fixed concentration of this compound (e.g., at its DC₅₀) in the presence or absence of an excess of a known CRBN binder, such as lenalidomide (e.g., 10 µM).

-

Include control groups treated with this compound alone, lenalidomide alone, and a vehicle control.

-

After the desired incubation time, harvest the cells and perform a Western blot for GSPT1 as described in section 5.2.

-

A rescue of GSPT1 degradation in the presence of excess lenalidomide indicates that this compound's activity is CRBN-dependent.

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4][8]

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Cancer cell line for tumor implantation

-

This compound formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Vehicle control

-

-

Procedure:

-

Subcutaneously implant cancer cells into the flanks of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) and schedule (e.g., daily).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for GSPT1).

-

Conclusion

This compound is a promising GSPT1-targeting molecular glue degrader with potent preclinical anti-cancer activity. Its p53-independent mechanism of action and ability to eliminate its target protein make it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology to further investigate the therapeutic potential of this compound and other GSPT1 degraders. As our understanding of molecular glues continues to expand, molecules like this compound are poised to play a significant role in the future of cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]

- 3. This compound, a PROTAC Molecular Glue, Exhibits Anti-cancer Activity by Inhibiting GSPT1 | MedChemExpress [medchemexpress.eu]

- 4. ascopubs.org [ascopubs.org]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 6. benchchem.com [benchchem.com]

- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unraveling p53-Independent Apoptosis: A Technical Guide to the Molecular Glue MG-277

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular glue MG-277 and its mechanism of inducing p53-independent apoptosis. By promoting the degradation of the translation termination factor GSPT1, this compound presents a promising therapeutic avenue for cancers that have lost p53 function, a common occurrence in tumorigenesis. This document details the core mechanism, quantitative data, experimental protocols, and key signaling pathways involved in this compound-mediated cell death.

Core Mechanism of Action

This compound is a novel small molecule that functions as a "molecular glue," effectively hijacking the body's own protein disposal machinery to eliminate a specific target protein. In this case, this compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-DDB1-CRBN (CRL4CRBN) complex, and the translation termination factor GSPT1.[1][2][3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1] The subsequent depletion of GSPT1 impairs translation termination, triggering the integrated stress response pathway and ultimately culminating in p53-independent apoptosis.[2][3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key data points for GSPT1 degradation and inhibition of cancer cell growth.

| Parameter | Value | Cell Line | Reference |

| DC50 (GSPT1 Degradation) | 1.3 nM | Not specified | [1] |

Table 1: GSPT1 Degradation Efficiency of this compound.

| Cell Line | p53 Status | IC50 (Cell Growth Inhibition) | Reference |

| RS4;11 | Wild-type | 3.5 nM | [1] |

| RS4;11/IRMI-2 | Mutant | 3.4 nM | [1] |

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines.

Signaling Pathway of this compound-Induced Apoptosis

The degradation of GSPT1 by this compound initiates a cascade of events leading to programmed cell death, independent of the tumor suppressor p53. The key steps are illustrated in the following diagram.

References

The Architect's Choice in Protein Demolition: A Technical Guide to MG-277 Molecular Glue Versus PROTAC Technology

For the vanguard of drug discovery, the ability to selectively eliminate disease-causing proteins offers a transformative therapeutic paradigm. Two powerful strategies have emerged at the forefront of this targeted protein degradation (TPD) revolution: molecular glues and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides a comprehensive comparison of the MG-277 molecular glue and PROTAC technology, offering researchers, scientists, and drug development professionals a detailed understanding of their core mechanisms, quantitative differences, and the experimental methodologies required for their evaluation.

Executive Summary

Molecular glues and PROTACs both harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to achieve the targeted degradation of proteins. However, they employ fundamentally different molecular strategies to achieve this end. PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker; one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. In contrast, molecular glues are smaller, single molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that would not otherwise be a substrate for that ligase.

This guide will delve into a detailed comparison of the this compound molecular glue, a potent degrader of the translation termination factor GSPT1, and a representative GSPT1-targeting PROTAC. We will explore their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their characterization.

Mechanisms of Action: A Tale of Two Strategies

The fundamental distinction between molecular glues and PROTACs lies in their approach to bringing a target protein and an E3 ligase into proximity.

This compound: The Molecular Matchmaker

This compound is a molecular glue that induces the degradation of GSPT1 by recruiting it to the Cereblon (CRBN) E3 ligase complex.[1][2][3] It functions by binding to CRBN and altering its surface topography, creating a novel interface that is recognized by GSPT1. This induced proximity leads to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1][3] The discovery of this compound was serendipitous, arising from the modification of a PROTAC designed to target MDM2.[4]

PROTACs: The Engineered Bridge

PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ligase.[5] They consist of a ligand that binds to the POI, a ligand that binds to an E3 ligase (e.g., VHL or CRBN), and a flexible linker that connects the two.[5] By simultaneously binding both proteins, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation.[3][5] The design of PROTACs is more rational, leveraging known binders for the target and the E3 ligase.[6]

Quantitative Data Presentation

A direct comparison of the quantitative parameters of this compound and a GSPT1-targeting PROTAC highlights the differences in their degradation efficiency and potency.

| Parameter | This compound (Molecular Glue) | PROTAC GSPT1 degrader-1 | Reference(s) |

| Target Protein | GSPT1 | GSPT1 | [1][2][7] |

| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | [1][7] |

| DC50 | 1.3 nM (in RS4;11 cells) | Not explicitly stated as DC50, but 86% degradation at 100 nM | [1][2][7] |

| Dmax | Not explicitly stated, but significant degradation observed | 95% at 1 µM | [7] |

| Cellular IC50 | 3.5 nM (RS4;11 cells), 8.3 nM (HL-60 cells) | 9.2 nM (HL-60 cells) | [1][7] |

| Binding Affinity (to E3 Ligase) | Not explicitly stated in Kd, but CRBN-dependent | Not explicitly stated | [4] |

| Binding Affinity (to Target) | Not applicable (induces interaction) | Dependent on the target binder used | |

| Molecular Weight | ~775 g/mol | Typically >800 g/mol | [8] |

Note: The available data for a direct GSPT1 PROTAC is limited. "PROTAC GSPT1 degrader-1" is used here as a representative example, though more comprehensive characterization data would be beneficial for a complete comparison.

Experimental Protocols

The characterization of molecular glues and PROTACs involves a suite of biochemical and cellular assays to determine their efficacy, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation Quantification

Objective: To quantify the reduction in the levels of the target protein in cells treated with the degrader.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the degrader (e.g., this compound or PROTAC) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein concentrations of all samples.

-

-

Sample Preparation for SDS-PAGE:

-

Mix the normalized lysates with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GSPT1) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[3][9][10]

-

References

- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 6. The Therapeutic Potential of Molecular Glue and PROTAC Degraders | Blog | Biosynth [biosynth.com]

- 7. PROTAC GSPT1 degrader-1_TargetMol [targetmol.com]

- 8. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Glue MG-277: A Technical Guide to its Impact on Translation Termination

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-277 is a potent molecular glue degrader that induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound marks GSPT1 for proteasomal degradation, leading to a cascade of cellular events culminating in p53-independent cancer cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its direct and indirect effects on the intricate process of translation termination. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Role of GSPT1 in Translation Termination

Translation termination in eukaryotes is a crucial step in protein synthesis, ensuring the accurate release of newly synthesized polypeptide chains from the ribosome. This process is primarily mediated by a complex of two eukaryotic release factors: eRF1 and eRF3 (GSPT1).

-

eRF1: Recognizes the three stop codons (UAA, UAG, and UGA) in the A-site of the ribosome and catalyzes the hydrolysis of the ester bond linking the polypeptide chain to the peptidyl-tRNA (p-tRNA).

-

eRF3 (GSPT1): A GTPase that, in its GTP-bound state, forms a complex with eRF1 and promotes the efficient recognition of the stop codon and subsequent peptidyl-tRNA hydrolysis. GTP hydrolysis by GSPT1 is thought to facilitate the dissociation of the release factors from the ribosome after termination.

The proper functioning of the eRF1/GSPT1 complex is essential for maintaining proteome integrity. Dysregulation of this process can lead to detrimental consequences, such as stop codon readthrough and the production of aberrant proteins.

This compound: A Molecular Glue Targeting GSPT1

This compound is a small molecule that acts as a "molecular glue," inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1.[1][2] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1] This targeted degradation of GSPT1 is the primary mechanism through which this compound exerts its potent anti-cancer effects.[2]

Quantitative Data on this compound Activity

The potency of this compound has been characterized by its ability to induce GSPT1 degradation and inhibit the growth of various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 (GSPT1 Degradation) | RS4;11 (Acute Lymphoblastic Leukemia) | 1.3 nM | [3] |

| IC50 (Cell Growth Inhibition) | RS4;11 (p53 wild-type) | 3.5 nM | [3] |

| RS4;11/IRMI-2 (p53 mutant) | 3.4 nM | [3] | |

| HL-60 (Acute Promyelocytic Leukemia) | 8.3 nM | [4] | |

| MOLM-13 (Acute Myeloid Leukemia) | 24.6 nM | [2] | |

| MV4;11 (Acute Myeloid Leukemia) | 7.9 nM | [2] | |

| MDA-MB-231 (Breast Cancer) | 39.4 nM | [2] | |

| MDA-MB-468 (Breast Cancer) | 26.4 nM | [2] |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Core Effect of this compound: Impairment of Translation Termination

The primary consequence of this compound-induced GSPT1 degradation is the disruption of the translation termination process. The absence of GSPT1 impairs the function of eRF1, leading to a failure to efficiently recognize stop codons and hydrolyze the peptidyl-tRNA bond. This results in two key molecular events:

-

Stop Codon Readthrough: Ribosomes fail to terminate at the cognate stop codon and continue to translate the 3' untranslated region (3' UTR) of the mRNA, leading to the synthesis of proteins with aberrant C-terminal extensions.

-

Ribosome Stalling: The inefficient termination process can cause ribosomes to stall at stop codons, creating a backlog of ribosomal traffic on the mRNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflows used to study its effects.

Caption: Mechanism of this compound-induced GSPT1 degradation and its downstream consequences.

Caption: Experimental workflow for characterizing the effects of this compound.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the effects of this compound on translation termination.

Western Blotting for GSPT1 Degradation and ISR Activation

Objective: To quantify the reduction in GSPT1 protein levels and assess the activation of the Integrated Stress Response (ISR) pathway through key markers.

Protocol Overview:

-

Cell Culture and Treatment: Plate cancer cells (e.g., RS4;11, MOLM13) at an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against GSPT1, phosphorylated eIF2α (a key ISR initiator), ATF4, and CHOP (downstream ISR effectors), and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Dual-Luciferase Reporter Assay for Stop Codon Readthrough

Objective: To quantify the efficiency of stop codon readthrough induced by this compound.

Protocol Overview:

-

Reporter Construct: Utilize a bicistronic reporter vector containing an upstream Renilla luciferase (Rluc) gene followed by an in-frame stop codon (e.g., UGA) and a downstream Firefly luciferase (Fluc) gene.[5]

-

Transfection: Transfect the reporter plasmid into the desired cell line.

-

Drug Treatment: After transfection, treat the cells with this compound or a vehicle control.

-

Luciferase Assay: Lyse the cells and measure the activities of both Renilla and Firefly luciferases sequentially using a dual-luciferase assay system.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for both treated and untreated cells. The increase in this ratio in this compound-treated cells is indicative of stop codon readthrough.

Ribosome Profiling

Objective: To obtain a genome-wide snapshot of ribosome positions on mRNAs to identify sites of ribosome stalling upon GSPT1 degradation.

Protocol Overview:

-

Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose cushion.

-

Library Preparation: Extract the RNA footprints, ligate adapters, perform reverse transcription, and PCR amplify to generate a cDNA library for deep sequencing.

-

Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. Align the reads to the transcriptome to determine the ribosome occupancy at each codon. Increased ribosome density at and around stop codons in this compound-treated cells would indicate ribosome stalling.

In Vitro Peptidyl-tRNA Hydrolysis Assay

Objective: To directly measure the biochemical effect of GSPT1 depletion on the rate of peptidyl-tRNA hydrolysis.

Protocol Overview:

-

Preparation of Components: Purify ribosomes, eRF1, and prepare a model peptidyl-tRNA substrate (e.g., containing a fluorescently labeled peptide).

-

In Vitro Translation System: Reconstitute a minimal in vitro translation termination system.

-

GSPT1 Depletion: Prepare parallel reactions with and without the addition of purified GSPT1.

-

Hydrolysis Reaction: Initiate the peptidyl-tRNA hydrolysis reaction by adding the release factors to the ribosome-peptidyl-tRNA complex.

-

Analysis: Monitor the release of the peptide from the tRNA over time using methods such as HPLC, gel electrophoresis, or fluorescence-based assays.[6] A slower rate of peptide release in the absence of GSPT1 would directly demonstrate its role in stimulating hydrolysis.

Downstream Consequences: The Integrated Stress Response (ISR)

The cellular stress caused by impaired translation termination and the accumulation of aberrant proteins triggers the Integrated Stress Response (ISR).[7][8] The ISR is a signaling network that cells activate to cope with various stress conditions. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).

Phosphorylated eIF2α leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding the transcription factor ATF4.[7] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, if the stress is too severe, apoptosis. One of the key pro-apoptotic targets of ATF4 is CHOP (C/EBP homologous protein).[9] The activation of the eIF2α-ATF4-CHOP axis is a major contributor to the p53-independent cell death induced by GSPT1 degraders like this compound.

Conclusion

This compound represents a promising therapeutic strategy that exploits the dependence of cancer cells on efficient protein synthesis. By inducing the degradation of the essential translation termination factor GSPT1, this compound effectively disrupts proteome homeostasis, leading to impaired translation termination, activation of the Integrated Stress Response, and ultimately, cancer cell death. The in-depth understanding of its molecular mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of GSPT1-targeting therapies. Further research, particularly in the area of ribosome profiling and quantitative proteomics in the context of this compound treatment, will provide a more detailed picture of the cellular response to the acute loss of GSPT1 and may reveal additional vulnerabilities of cancer cells that can be therapeutically exploited.

References

- 1. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]

- 5. Translation complex profile sequencing to study the in vivo dynamics of mRNA-ribosome interactions during translation initiation, elongation and termination. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. omicsonline.org [omicsonline.org]

- 7. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 9. mesoscale.com [mesoscale.com]

Unveiling the Therapeutic Potential of MG-277: A Technical Guide to its Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-277 has emerged as a compelling molecular entity in the landscape of targeted protein degradation. Initially conceived from the structural backbone of an MDM2-targeting PROTAC (Proteolysis Targeting Chimera), this compound unexpectedly exhibits a distinct mechanism of action, functioning as a molecular glue. Instead of degrading MDM2, it potently and selectively induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1). This serendipitous discovery has opened new avenues for therapeutic intervention, particularly in cancers that are not dependent on the p53 pathway. This technical guide provides an in-depth overview of the core pre-clinical research that has defined the early therapeutic potential of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the experimental workflows used in its characterization.

Introduction

The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy. While PROTACs have garnered significant attention for their ability to hijack the ubiquitin-proteasome system to eliminate specific proteins, the therapeutic potential of molecular glues is increasingly being recognized. These small molecules induce a novel interaction between an E3 ligase and a neo-substrate, leading to the ubiquitination and subsequent degradation of the latter.

This compound, a derivative of the MDM2 PROTAC degrader MD-222, exemplifies this exciting class of molecules.[1] Structural modifications intended to optimize MDM2 degradation unexpectedly redirected its activity, transforming it into a potent GSPT1 degrader.[1] This guide will delve into the foundational experiments that elucidated this unique mechanism of action and established the initial anti-cancer profile of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound, comparing its activity with its parent compounds and in various cancer cell lines.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | p53 Status | IC50 (nM) of this compound | Reference |

| RS4;11 | Wild-type | 3.5 | [2] |

| RS4;11/IRMI-2 | Mutant | 3.4 | [2] |

| MOLM-13 | Wild-type | 24.6 | [3] |

| MV4-11 | Wild-type | 7.9 | [3] |

| MDA-MB-231 | Mutant | 39.4 | [3] |

| MDA-MB-468 | Mutant | 26.4 | [3] |

Table 2: GSPT1 Degradation Potency of this compound

| Cell Line | DC50 (nM) of this compound | Time Point | Reference |

| RS4;11 | 1.3 | 24 hours | [2] |

Table 3: Comparative Activity of this compound, MD-222, and MI-2103

| Compound | Target | Mechanism of Action | IC50 in RS4;11 (nM) | Effect on p53 |

| This compound | GSPT1 | Molecular Glue Degrader | 3.5 | No activation |

| MD-222 | MDM2 | PROTAC Degrader | Potent | Activation |

| MI-2103 | MDM2 | Inhibitor | ~670 | Activation |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound. These protocols are based on the descriptions provided in the primary literature.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours.

-

Compound Treatment: A serial dilution of this compound is prepared in the growth medium. The existing medium is removed from the wells and 100 µL of the medium containing the different concentrations of this compound is added. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). 100 µL of the reagent is added to each well, and the plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for GSPT1 Degradation

This protocol is used to assess the degradation of GSPT1 protein in response to this compound treatment.

-

Cell Treatment: RS4;11 cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0.03 nM to 10 nM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is included.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for GSPT1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experiments.

Caption: Mechanism of action of this compound as a molecular glue.

Caption: Workflow for determining the IC50 of this compound.

Caption: Workflow for assessing GSPT1 protein degradation.

Conclusion and Future Directions

The early-stage research on this compound has compellingly demonstrated its potential as a novel anti-cancer agent with a unique mechanism of action. By acting as a molecular glue to induce the degradation of GSPT1, this compound exhibits potent cytotoxicity in cancer cell lines, irrespective of their p53 status. This p53-independent activity is a significant advantage, as p53 is frequently mutated in human cancers, rendering many conventional therapies ineffective.

The presented data and protocols provide a solid foundation for further investigation into the therapeutic utility of this compound. Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models is a critical next step.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with its dose-dependent effects on GSPT1 levels in vivo, will be essential for its clinical development.

-

Biomarker discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.

-

Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents could lead to more effective treatment regimens.

References

Methodological & Application

Application Notes and Protocols for MG-277 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-277 is a potent small molecule that functions as a molecular glue, inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] Unlike traditional enzyme inhibitors, this compound facilitates the interaction between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][3] This degradation of GSPT1 has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, irrespective of their p53 status.[1][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use and evaluation in a cell culture setting.

Mechanism of Action

This compound acts as a molecular glue to induce the degradation of GSPT1. The process is initiated by the binding of this compound to the E3 ubiquitin ligase cereblon (CRBN). This binding event creates a novel protein interface that is recognized by GSPT1. The formation of this ternary complex (CRBN-MG-277-GSPT1) leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] Ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.[1] The degradation of GSPT1, a crucial component of the translation termination complex, leads to impaired protein synthesis, cell cycle arrest, and ultimately apoptosis.[5][6] Notably, the cytotoxic effects of this compound are independent of p53 and MDM2 activity.[1][4]

Data Presentation

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |

| RS4;11 | 1.3 | 24 | [1][4] |

DC50: Concentration required to degrade 50% of the protein.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | p53 Status | Reference |

| RS4;11 | 1.3 - 3.5 | Wild-type | [1][4] |

| RS4;11/IRMI-2 | 3.4 | Mutant | [1] |

| MOLM-13 | 24.6 | Wild-type | [4] |

| MV4;11 | 7.9 | Wild-type | [4] |

IC50: Concentration required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., RS4;11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density that will allow for exponential growth during the experiment.

-

For suspension cells, seed at a concentration of 0.2 x 10^6 to 0.5 x 10^6 cells/mL.

-

-

This compound Preparation:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

-

-

Treatment:

-

Remove the existing medium from the cells.

-

Add the medium containing the various concentrations of this compound to the cells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Downstream Analysis:

-

After incubation, cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or apoptosis assays.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following treatment with this compound as described in Protocol 1, add 10 µL of MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Analysis of GSPT1 Degradation by Western Blotting

This protocol is used to detect and quantify the degradation of GSPT1 protein following this compound treatment.

Materials:

-

Cell lysates from this compound treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GSPT1, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Protocol 4: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

-

Incubation:

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies of MG-277

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-277 is a novel molecular glue degrader that induces the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1 protein).[1][2] Unlike its parent compound, the PROTAC MDM2 degrader MD-222, this compound exhibits weak activity in degrading MDM2 and does not activate the p53 signaling pathway.[1][2] Instead, its potent anti-cancer effects are mediated through a cereblon (CRBN)-dependent ubiquitination and subsequent proteasomal degradation of GSPT1, making it a promising therapeutic candidate for various cancers, independent of their p53 status.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in in vivo animal models, based on available data for this compound and other GSPT1 molecular glue degraders.

Mechanism of Action: GSPT1 Degradation

This compound functions as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein translation termination, leading to ribosomal stress and ultimately inducing apoptosis in cancer cells.[1][2]

Signaling Pathway of this compound-induced GSPT1 Degradation

Caption: Signaling pathway of this compound-induced GSPT1 degradation.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not yet publicly available, the following tables summarize the in vitro potency of this compound and the in vivo dosages of other GSPT1 molecular glue degraders with a similar mechanism of action. This information can be used to guide dose selection for initial in vivo studies of this compound.

Table 1: In Vitro Potency of this compound

| Cell Line | IC50 (nM) | DC50 (nM) | p53 Status | Reference |

| RS4;11 | 1.3 | 1.3 | Wild-Type | [3] |

| MOLM-13 | 24.6 | - | Wild-Type | [3] |

| MV4;11 | 7.9 | - | Wild-Type | [3] |

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

Table 2: In Vivo Dosages of GSPT1 Molecular Glue Degraders in Murine Models

| Compound | Animal Model | Dosage | Route of Administration | Efficacy | Reference |

| MRT-2359 | NSCLC Xenograft | 1 mg/kg, QD | Oral (PO) | Anti-tumor activity | [4] |

| CT-01 | HCC Xenograft | 1, 3, 10 mg/kg | Oral (PO) | Tumor volume reduction | [5] |

| CT-01 | PDX Models | 30 or 100 mg/kg | Oral (PO) | Enhanced therapeutic effect with everolimus | [5] |

| SJ6986 (Compound 6) | Mouse | 10 mg/kg | Oral (PO) | 84% oral bioavailability | [6] |

| CYRS381 | - | 10 mg/kg, QD | Oral (PO) | - | [7] |

QD: Once daily; PO: Per os (by mouth); NSCLC: Non-small cell lung cancer; HCC: Hepatocellular carcinoma; PDX: Patient-derived xenograft.

Experimental Protocols

The following protocols are generalized for a murine xenograft model and should be adapted based on the specific cancer cell line and experimental goals.

Protocol 1: Xenograft Tumor Model Development

Objective: To establish subcutaneous tumors in immunocompromised mice.

Materials:

-

Cancer cell line of interest (e.g., RS4;11)

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells by trypsinization and wash with sterile PBS.

-

Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

Protocol 2: In Vivo Dosing and Monitoring

Objective: To administer this compound to tumor-bearing mice and assess its efficacy and tolerability.

Materials:

-

This compound

-

Vehicle solution (e.g., 5% DMSO in 30% w/v Captisol or other suitable vehicle)

-

Oral gavage needles

-

Balance for weighing mice

Procedure:

-

Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Based on the data from other GSPT1 degraders, a starting dose range of 1-10 mg/kg administered orally once daily can be considered. Dose range finding studies are recommended.

-

Administration:

-

Treat the experimental group with the prepared this compound formulation via oral gavage.

-

Administer an equivalent volume of the vehicle solution to the control group.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 15-20%.

-

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of significant toxicity are observed.

Protocol 3: Pharmacodynamic and Pharmacokinetic Analysis

Objective: To assess the effect of this compound on GSPT1 levels in tumors and to determine its pharmacokinetic profile.

Materials:

-

Tumor and plasma collection tools

-

Lysis buffer for protein extraction

-

Western blotting reagents

-

LC-MS/MS for pharmacokinetic analysis

Procedure:

-

Pharmacodynamics:

-

At specified time points after the final dose, euthanize a subset of mice from each group.

-

Excise tumors and snap-freeze them in liquid nitrogen for protein analysis.

-

Homogenize tumor tissue and perform Western blotting to assess GSPT1 protein levels.

-

-

Pharmacokinetics:

-

Collect blood samples at various time points after a single dose of this compound (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma and store at -80°C.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method to determine parameters such as Cmax, Tmax, and bioavailability.

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for in vivo animal studies of this compound.

References

- 1. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Structural Modifications Converting a Bona fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]

Measuring GSPT1 Degradation Following MG-277 Treatment: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative and qualitative measurement of G1 to S phase transition 1 (GSPT1) protein degradation following treatment with MG-277, a potent molecular glue degrader. GSPT1, a key factor in translation termination, has emerged as a promising therapeutic target in oncology.[1][2][3] this compound induces the degradation of GSPT1 by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4][5][6][7] This guide outlines methodologies for Western Blotting, mass spectrometry, and reporter assays to accurately assess GSPT1 degradation, providing researchers with the necessary tools to investigate the efficacy and mechanism of action of GSPT1-targeting compounds like this compound.

Introduction to GSPT1 and this compound

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex, where it works in conjunction with eRF1 to ensure the accurate termination of protein synthesis at stop codons.[1][8] Dysregulation of GSPT1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[9][10]

This compound is a molecular glue degrader that potently and selectively induces the degradation of GSPT1.[4][5][7] It functions by forming a ternary complex between GSPT1 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][6] This proximity facilitates the transfer of ubiquitin to GSPT1, marking it for degradation by the 26S proteasome.[2] The degradation of GSPT1 has been shown to impair translation termination, activate the integrated stress response, and induce p53-independent cell death in cancer cells.[11][12]

Data Presentation: Quantitative Analysis of GSPT1 Degradation

The following tables summarize key quantitative data related to the efficacy of this compound in inducing GSPT1 degradation and inhibiting cell growth.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (GSPT1 Degradation) | RS4;11 | 1.3 nM | [4][5][7] |

| IC50 (Cell Growth Inhibition) | RS4;11 | 3.5 nM | [4] |

| IC50 (Cell Growth Inhibition) | RS4;11/IRMI-2 (p53 mutant) | 3.4 nM | [4] |

| IC50 (Cell Growth Inhibition) | HL-60 | 8.3 nM | [5] |

| IC50 (Cell Growth Inhibition) | MDA-MB-231 | 39.4 nM | [5] |

| IC50 (Cell Growth Inhibition) | MDA-MB-468 | 26.4 nM | [5] |

-

DC50: Half-maximal degradation concentration.

-

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

Mechanism of GSPT1 Degradation by this compound

Caption: Mechanism of GSPT1 degradation induced by this compound.

Experimental Workflow for Measuring GSPT1 Degradation

Caption: General workflow for measuring GSPT1 degradation.

Experimental Protocols

Herein are detailed protocols for three common methods to measure GSPT1 degradation.

Protocol 1: Western Blotting

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture.[13]

Materials:

-

Cell lines (e.g., RS4;11)

-

This compound

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[14]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies against GSPT1 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize GSPT1 levels to the loading control.[15]

Protocol 2: Mass Spectrometry (Quantitative Proteomics)

Mass spectrometry offers a highly sensitive and accurate method for quantifying changes in the proteome, including the specific degradation of GSPT1.[13][16][17][18]

Materials:

-

Cell lines and this compound

-

Lysis buffer (e.g., 8M urea in 100 mM ammonium bicarbonate)

-

Dithiothreitol (DTT) and Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Treat cells with this compound as described for Western blotting.

-

Lyse cells in urea-based buffer and determine protein concentration.

-

-

Protein Digestion:

-

Reduce proteins with DTT and alkylate with IAA.

-

Digest proteins with trypsin overnight at 37°C.[19]

-

-

Peptide Cleanup: Desalt the resulting peptides using SPE cartridges.

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution LC-MS/MS system.

-

Acquire data in a data-dependent or data-independent acquisition mode.

-

-

Data Analysis:

-

Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer).

-

Identify and quantify peptides and proteins.

-

Normalize the abundance of GSPT1 to the total protein amount or a set of housekeeping proteins to determine the extent of degradation.

-

Protocol 3: Reporter Assay

Reporter assays can be used to indirectly measure protein degradation by linking the stability of GSPT1 to a reporter protein like luciferase or GFP.[13][20][21][22]

Materials:

-

Expression vector containing a GSPT1-reporter fusion construct (e.g., GSPT1-Luciferase or GSPT1-GFP)

-

Cell line of interest

-

Transfection reagent

-

This compound

-

Luciferase assay reagent or flow cytometer/fluorescence microscope

Procedure:

-

Generate a Stable Cell Line: Transfect cells with the GSPT1-reporter construct and select for stable expression.

-

Cell Treatment: Seed the stable cell line and treat with this compound as previously described.

-

Reporter Measurement:

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

-

For GFP: Measure GFP fluorescence using a flow cytometer or fluorescence microscope.

-

-

Data Analysis: Normalize the reporter signal to cell viability or a co-transfected control reporter to determine the decrease in the GSPT1-reporter fusion protein, which reflects GSPT1 degradation.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the degradation of GSPT1 following treatment with this compound. The choice of method will depend on the specific experimental goals, available resources, and desired level of quantification. Western blotting provides a straightforward and widely accessible method for semi-quantitative analysis, while mass spectrometry offers a highly accurate and global view of protein degradation. Reporter assays are valuable for high-throughput screening of potential GSPT1 degraders. By employing these methodologies, researchers can further elucidate the therapeutic potential of targeting GSPT1 for degradation in cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 3. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]

- 8. genecards.org [genecards.org]